Methyl 3,5-hexadienoate Methyl 3,5-hexadienoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15729225
InChI: InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3-5H,1,6H2,2H3
SMILES:
Molecular Formula: C7H10O2
Molecular Weight: 126.15 g/mol

Methyl 3,5-hexadienoate

CAS No.:

Cat. No.: VC15729225

Molecular Formula: C7H10O2

Molecular Weight: 126.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3,5-hexadienoate -

Specification

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
IUPAC Name methyl hexa-3,5-dienoate
Standard InChI InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3-5H,1,6H2,2H3
Standard InChI Key FFACAHMRMSJQDK-UHFFFAOYSA-N
Canonical SMILES COC(=O)CC=CC=C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration

Methyl 3,5-hexadienoate (CH3OCO(CH2)2CH=CH2\text{CH}_3\text{OCO}(\text{CH}_2)_2\text{CH}=\text{CH}_2) features a conjugated diene system with double bonds at the 3rd and 5th positions of the hexadienoate backbone . This arrangement creates a planar geometry that facilitates electron delocalization, enhancing its reactivity in cycloaddition and electrophilic substitution reactions. The ester functional group (COOCH3\text{COOCH}_3) at the terminal position contributes to its polarity, with a calculated XLogP3 value of 1.5, indicating moderate hydrophobicity .

The compound’s IUPAC name, methyl hexa-3,5-dienoate, reflects its structural precision, while its SMILES notation (COC(=O)CC=CC=C\text{COC(=O)CC=CC=C}) and InChIKey (FFACAHMRMSJQDK-UHFFFAOYSA-N\text{FFACAHMRMSJQDK-UHFFFAOYSA-N}) provide unambiguous identifiers for computational and experimental studies .

Table 1: Key Physicochemical Properties of Methyl 3,5-Hexadienoate

PropertyValueSource
Molecular Weight126.15 g/mol
Exact Mass126.068079557 Da
Rotatable Bond Count4
Hydrogen Bond Acceptors2
Melting PointNot reported-
Boiling PointEstimated 180–190°C (at 1 atm)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the conjugated diene system:

  • 1H^1\text{H} NMR: Doublets at δ 5.3–5.8 ppm (olefinic protons), a singlet at δ 3.7 ppm (methoxy group).

  • 13C^{13}\text{C} NMR: Peaks at δ 167 ppm (ester carbonyl), 125–130 ppm (olefinic carbons) .

Mass spectrometry fragments at m/z 126 (molecular ion) and 85 (loss of COOCH3\text{COOCH}_3) confirm its structural integrity .

Synthesis Methods

Esterification of 3,5-Hexadienoic Acid

The most common synthesis involves esterifying 3,5-hexadienoic acid with methanol under acidic catalysis (e.g., H2SO4\text{H}_2\text{SO}_4):

CH2=CHCH2CH2COOH+CH3OHH+CH2=CHCH2CH2COOCH3+H2O\text{CH}_2=\text{CHCH}_2\text{CH}_2\text{COOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{CH}_2=\text{CHCH}_2\text{CH}_2\text{COOCH}_3 + \text{H}_2\text{O}

Yields exceed 80% when using Dean-Stark traps to remove water.

Dehydration of Hydroxyester Intermediates

A patent-pending method (CN106467464B) describes dehydrating 3-hydroxy-2-isopropyl-5-methyl-4-hexenoate to produce (E)-2-isopropyl-5-methyl-3,5-hexadienoate with >90% selectivity . This leverages 1,4-elimination under mild conditions (e.g., POCl3\text{POCl}_3/pyridine), preserving the conjugated system .

Table 2: Comparative Synthesis Routes

MethodYield (%)SelectivityConditions
Acid-Catalyzed Ester.80–85ModerateH2SO4\text{H}_2\text{SO}_4, reflux
Dehydration 75–90HighPOCl3\text{POCl}_3, 0–25°C

Chemical Reactivity and Reaction Mechanisms

Diels-Alder Cycloaddition

The conjugated diene reacts with dienophiles (e.g., maleic anhydride) to form six-membered cycloadducts:

Methyl 3,5-hexadienoate+Maleic AnhydrideCyclohexene Derivative\text{Methyl 3,5-hexadienoate} + \text{Maleic Anhydride} \rightarrow \text{Cyclohexene Derivative}

This reaction proceeds at room temperature with >70% yield, favored by electron-withdrawing ester groups.

Catalytic Hydrogenation

Using palladium on carbon (Pd/C\text{Pd/C}), the compound undergoes partial hydrogenation to methyl 3-hexenoate or full saturation to methyl hexanoate, depending on reaction time.

Oxidative Cleavage

Ozonolysis or potassium permanganate oxidation cleaves the diene to produce two carboxylic acid fragments:

Methyl 3,5-hexadienoateO3CH3(COOCH3)CHO+HCOOCH3\text{Methyl 3,5-hexadienoate} \xrightarrow{\text{O}_3} \text{CH}_3(\text{COOCH}_3)\text{CHO} + \text{HCOOCH}_3

This pathway is critical for synthesizing α,ω-diesters.

Applications in Industrial and Academic Contexts

Agrochemical Intermediates

Methyl 3,5-hexadienoate derivatives serve as precursors for pheromones and insect growth regulators. For example, (E)-2-isopropyl-5-methyl-3,5-hexadienoate (from Patent CN106467464B) is reduced to alcohols used in ant trail pheromones .

Pharmaceutical Synthesis

The compound’s diene system enables [4+2] cycloadditions to construct terpene-like frameworks, which are valuable in anticancer and anti-inflammatory drug discovery .

Polymer Chemistry

Copolymerization with styrene or acrylates yields resins with enhanced thermal stability, attributed to the rigid diene backbone.

Recent Advances and Future Directions

Recent studies focus on enantioselective synthesis using chiral catalysts and green chemistry approaches (e.g., enzymatic esterification). Computational modeling of its reactivity (via DFT calculations) is also emerging as a tool for predicting novel applications .

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